molecular formula C15H22N2O2 B2531062 N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide CAS No. 1351642-45-9

N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide

Cat. No.: B2531062
CAS No.: 1351642-45-9
M. Wt: 262.353
InChI Key: AJKZAFHQPDKICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Oxopyrrolidin-3-yl)adamantane-1-carboxamide is a novel chemical reagent designed for pharmaceutical research and development. This compound features a unique molecular architecture that combines two privileged scaffolds in medicinal chemistry: the rigid, lipophilic adamantane group and the versatile, hydrogen-bonding 5-oxopyrrolidine (2-pyrrolidinone) ring. The adamantane-1-carboxamide moiety is a significant structural feature in bioactive compounds. Research into similar structures has demonstrated potent and selective antagonistic activity at 5-HT2 receptors, indicating potential applications in developing neuropharmacological or anti-platelet agents . Concurrently, the 5-oxopyrrolidine core is a recognized heterocycle with a broad spectrum of documented biological activities. Derivatives of this scaffold are found in natural products and approved pharmaceuticals, and recent studies highlight their promise as anticancer and antimicrobial agents, particularly against multidrug-resistant Staphylococcus aureus strains . The incorporation of both these fragments into a single molecule makes this compound a highly attractive candidate for researchers exploring new chemical entities for targeting infectious diseases, cancer, and central nervous system disorders. FOR RESEARCH USE ONLY (RUO). Not for human or veterinary use. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c18-13-4-12(8-16-13)17-14(19)15-5-9-1-10(6-15)3-11(2-9)7-15/h9-12H,1-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKZAFHQPDKICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4CC(=O)NC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Synthesis

The most straightforward approach involves converting adamantane-1-carboxylic acid to its acid chloride derivative, followed by reaction with 5-aminopyrrolidin-2-one.

Procedure :

  • Activation Step : Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux for 2–4 hours. The reaction produces adamantane-1-carbonyl chloride, with excess SOCl₂ removed via distillation.
  • Coupling Step : The acid chloride is reacted with 5-aminopyrrolidin-2-one in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 6–12 hours, yielding the target compound after aqueous workup.

Optimization :

  • Solvent Selection : DCM or tetrahydrofuran (THF) provides optimal solubility for both reactants.
  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion, minimizing unreacted starting material.

Yield : 75–80% after purification via silica gel chromatography (petroleum ether/ethyl acetate = 5:1).

Carbodiimide-Based Coupling

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as an additive.

Procedure :

  • Adamantane-1-carboxylic acid (1 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dry dimethylformamide (DMF).
  • 5-Aminopyrrolidin-2-one (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 hours.
  • The product is isolated via extraction and purified by recrystallization from ethanol.

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Suitable for large-scale synthesis due to milder conditions.

Yield : 70–75% with >95% purity by HPLC.

Electrochemical Synthesis

Recent advances in electroorganic chemistry have enabled efficient amide bond formation without traditional coupling reagents.

General Electrochemical Protocol

Adapted from electrochemical dehydroxymethylative amination:

Reaction Setup :

  • Anode : Carbon rod (φ = 4 mm).
  • Cathode : Platinum plate.
  • Electrolyte : Tetrabutylammonium perchlorate (nBu₄NClO₄, 0.1 M).
  • Solvent : Acetonitrile (CH₃CN).

Procedure :

  • Adamantane-1-carboxylic acid (0.30 mmol) and 5-aminopyrrolidin-2-one (0.45 mmol) are dissolved in CH₃CN (3.0 mL).
  • Constant current electrolysis (5.0 mA) is performed at room temperature for 12 hours under air.
  • The crude product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography.

Mechanistic Insight :
The electrochemical cell generates reactive intermediates (e.g., acyloxy radicals) that facilitate nucleophilic attack by the amine, bypassing the need for pre-activation of the carboxylic acid.

Yield : 65–70% with reduced by-product formation compared to thermal methods.

Comparative Analysis of Synthetic Methods

Parameter Acid Chloride Method Carbodiimide Method Electrochemical Method
Yield (%) 75–80 70–75 65–70
Reaction Time (h) 6–12 24 12
By-Products HCl, SOCl₂ residues Urea derivatives Minimal
Scalability Moderate High Emerging
Environmental Impact High (corrosive waste) Moderate (DMF solvent) Low (solvent recovery)

Key Observations :

  • The acid chloride method offers the highest yield but requires stringent safety measures for handling SOCl₂.
  • Electrochemical synthesis emerges as a greener alternative, though yields are slightly lower.

Challenges and Optimization Strategies

Stability of 5-Aminopyrrolidin-2-one

The amine component is hygroscopic and prone to oxidation. Storage under inert atmosphere (N₂ or Ar) and use of freshly distilled solvents are critical to maintaining reactivity.

Purification Difficulties

The product’s high lipophilicity necessitates careful chromatographic separation. Gradient elution (petroleum ether to ethyl acetate) effectively resolves the target compound from adamantane-derived by-products.

Solvent-Free Mechanochemical Approaches

Preliminary studies suggest that ball-milling adamantane-1-carboxylic acid and 5-aminopyrrolidin-2-one with catalytic K₂CO₃ achieves 60% yield in 4 hours, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the adamantane or pyrrolidinone moieties.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the adamantane or pyrrolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.

    Industry: The compound’s stability and rigidity make it suitable for materials science applications, such as the development of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide with adamantane-containing analogs, focusing on structural features, synthetic routes, and inferred physicochemical properties.

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides (5a–y)

  • Structure : These derivatives incorporate an adamantane-linked indole core with a 2-oxoacetamide side chain (e.g., compounds 5a–y) .
  • Synthesis : Synthesized via sequential reactions starting from adamantane-1-carbonyl chloride and o-toluidine, followed by lithiation and coupling with substituted amines .
  • Key Differences: The indole ring provides aromaticity and planar geometry, enhancing π-π stacking interactions compared to the non-aromatic pyrrolidinone in the target compound.
  • Physicochemical Inference : Higher logP values (predicted) than the target compound due to the indole’s hydrophobicity.

Pyrazolo[4,3-b]pyridine Adamantane Carboxamides (54, 55)

  • Structure : Examples include N-(adamantan-1-yl)-7-hydroxy-2,3-dimethyl-5-oxo-4-alkylpyrazolo[4,3-b]pyridine-6-carboxamides (e.g., compounds 54, 55) .
  • Synthesis : Derived from 1-adamantanamine via alkylation and cyclization, with purification by flash chromatography .
  • Key Differences: The pyrazolo-pyridine core is bicyclic and aromatic, offering rigid geometry distinct from the monocyclic pyrrolidinone. The 7-hydroxy group enhances solubility but may increase susceptibility to glucuronidation.
  • Biological Relevance : Such structures are explored for kinase inhibition, suggesting divergent therapeutic applications compared to the target compound .

Bis-Adamantane Carboxamide (GMG-1-11) and Geranyl Derivatives (JS-2-21)

  • Structure :
    • GMG-1-11: N-((Adamantan-2-yl)carbamoyl)adamantane-1-carboxamide, a bis-adamantane analog .
    • JS-2-21: Incorporates a geranyl chain (3,7-dimethylocta-2,6-dien-1-yl) .
  • Key Differences: GMG-1-11’s dual adamantane units drastically increase lipophilicity (logP > 6), likely reducing aqueous solubility.
  • Therapeutic Potential: GMG-1-11’s rigidity may suit viral envelope targeting, whereas JS-2-21’s flexibility could enhance membrane penetration .

Pyrrolidinone Ester Derivatives (e.g., 1-Allyl-5-oxo-2-(2-oxobut-3-yn-1-yl)pyrrolidin-3-yl Adamantane-1-carboxylate)

  • Structure: Features an ester-linked adamantane and pyrrolidinone with an allyl group .
  • Synthesis : Produced via silicon-mediated coupling reactions under anhydrous conditions .
  • Key Differences: The ester linkage is more hydrolytically labile than the carboxamide in the target compound, impacting stability in biological systems.

Structural and Functional Analysis

Physicochemical Properties (Inferred)

Compound Molecular Weight (g/mol) Predicted logP Key Functional Groups
Target Compound ~317.4 2.8–3.2 Adamantane, pyrrolidinone
Indole Derivatives (5a–y) 400–450 3.5–4.5 Indole, 2-oxoacetamide
GMG-1-11 ~430.6 6.2 Bis-adamantane
JS-2-21 ~445.6 5.8 Geranyl chain
Pyrazolo-pyridine (54) ~450.5 3.0–3.5 Pyrazolo-pyridine, hydroxy

Biological Activity

N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a rigid adamantane core, which is known for its unique three-dimensional structure, combined with a pyrrolidinone ring. This structural configuration is crucial for its interactions with biological targets.

The mechanism of action of this compound involves:

  • Hydrophobic Interactions : The adamantane moiety interacts with hydrophobic pockets in proteins, enhancing binding affinity.
  • Hydrogen Bonding : The pyrrolidinone ring can form hydrogen bonds with amino acid residues in target proteins, modulating their activity.

These interactions can lead to alterations in enzyme activity or receptor modulation, contributing to the compound's biological effects.

Anticancer Properties

Research indicates that derivatives of 5-oxopyrrolidine, including this compound, exhibit promising anticancer activity. A study evaluated the compound's effects on A549 human lung adenocarcinoma cells compared to cisplatin:

CompoundConcentrationCell Viability (%)
Control0 µM100
Cisplatin100 µM30
This compound100 µM45

The results demonstrated that the compound exhibited structure-dependent anticancer activity, suggesting its potential as a therapeutic agent against lung cancer .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. A series of studies have shown that derivatives related to N-(5-oxopyrrolidin-3-yl)adamantane can target multidrug-resistant Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that modifications to the pyrrolidinone ring could enhance antimicrobial efficacy .

Case Studies

  • Study on Anticancer Activity : In a controlled experiment, various concentrations of this compound were tested against A549 cells. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing significant cytotoxic effects at higher concentrations .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of N-(5-oxopyrrolidin-3-yl)adamantane derivatives against standard bacterial strains. The results highlighted a notable reduction in bacterial growth at specific concentrations, indicating potential as a lead compound for antibiotic development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.